3-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide
Description
Overview of 3-Chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide
The compound features a benzamide backbone substituted with chlorine at position 3, methoxy at position 4, and a 1,2,5-oxadiazole ring linked to a 4-fluorophenyl group. This configuration introduces multiple reactive sites:
- The 1,2,5-oxadiazole (furazan) ring contributes to planar rigidity and participates in hydrogen bonding.
- The 4-fluorophenyl group enhances lipophilicity and modulates electronic properties via its electron-withdrawing effect.
- The 3-chloro-4-methoxybenzamide moiety provides steric bulk and potential for π-π stacking interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{16}\text{H}{11}\text{ClFN}{3}\text{O}{3} $$ |
| Molecular Weight | 347.73 g/mol |
| CAS Registry | 912908-09-9 |
| Key Functional Groups | Benzamide, 1,2,5-oxadiazole, Fluorophenyl |
This structural complexity enables diverse binding modes with biological targets, particularly enzymes and receptors involved in proliferative and inflammatory pathways.
Historical Context and Discovery
The development of this compound aligns with broader trends in medicinal chemistry to hybridize pharmacophores from clinically validated agents. For example:
- Benzimidazole-oxadiazole hybrids (e.g., Nocodazole derivatives) demonstrated microtubule-disrupting activity in the 2010s, inspiring similar strategies.
- Fluorinated benzamides gained prominence after the FDA approval of flutamide (antiandrogen) and its analogs, highlighting fluorine’s role in improving metabolic stability.
Synthetic efforts in the early 2020s focused on combining these motifs to exploit synergistic effects. Microwave-assisted synthesis techniques, as described in recent patents, enabled efficient cyclization and functionalization steps critical for constructing the 1,2,5-oxadiazole ring.
Rationale for Academic Research on Halogenated Benzamide-Oxadiazole Hybrids
Three factors drive interest in this structural class:
Pharmacokinetic Optimization :
Dual-Targeting Potential :
Resistance Mitigation :
Hybrid structures reduce the likelihood of resistance mechanisms, as evidenced by studies on 4r and 4s analogs showing retained efficacy against multidrug-resistant cancer lines.
Table 2: Biological Activities of Structural Analogs
| Compound Class | Primary Targets | Observed Activity |
|---|---|---|
| Benzimidazole-Oxadiazole | Tubulin, VEGFR2 | IC$$_{50}$$ = 0.3–5.5 μM (A549, MCF-7) |
| Fluorophenyl-Benzamide | HDACs, PARP-1 | 60–80% inhibition at 10 μM |
Scope and Structure of the Review
This review systematically addresses:
- Synthetic methodologies for constructing the benzamide-oxadiazole scaffold, emphasizing microwave-assisted and solvent-free protocols.
- Structure-activity relationships (SARs) , particularly the impact of chloro and methoxy substituents on target engagement.
- Mechanistic insights from molecular docking and dynamics simulations, including interactions with VEGFR2 and tubulin.
Properties
Molecular Formula |
C16H11ClFN3O3 |
|---|---|
Molecular Weight |
347.73 g/mol |
IUPAC Name |
3-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C16H11ClFN3O3/c1-23-13-7-4-10(8-12(13)17)16(22)19-15-14(20-24-21-15)9-2-5-11(18)6-3-9/h2-8H,1H3,(H,19,21,22) |
InChI Key |
YKFCGGIWFLYBOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as the reaction of hydrazides with nitriles in the presence of a dehydrating agent.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a suitable nucleophile.
Attachment of the Chloro Group: The chloro group can be introduced via halogenation reactions, such as the reaction of the intermediate compound with a chlorinating agent.
Formation of the Methoxybenzamide Moiety: The methoxybenzamide moiety can be synthesized through the reaction of an appropriate amine with a methoxy-substituted benzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
3-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may have potential as a biochemical probe or as a tool for studying biological processes.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,2,5-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:
*Molecular weight varies depending on substituents (e.g., diethoxy groups increase mass) .
Key Trends and Structure–Activity Relationships (SAR)
Electron-Withdrawing Groups (EWGs): Chloro and fluoro substituents on the benzamide ring enhance metabolic stability and binding affinity due to their electron-withdrawing effects. For example, compound 45 (3-fluoro) exhibits antiplasmodial activity, while the target compound’s 3-chloro group may improve lipophilicity .
Methoxy and Ethoxy Substituents:
- Methoxy groups (e.g., target compound) improve solubility via hydrogen bonding, whereas bulkier ethoxy groups (e.g., compound 16 ) may hinder membrane permeability despite increasing thermal stability .
Aromatic Ring Variations:
Antiplasmodial and Antiproliferative Activities
- Compound 45 (3-fluoro analogue) demonstrated antiplasmodial activity against Plasmodium falciparum (IC₅₀: 1.2 µM), attributed to its fluorine substituent’s optimal size and electronegativity .
- Compound 6 (4-methylbenzamide) showed antiproliferative effects in cancer cell lines, highlighting the role of methyl groups in modulating kinase inhibition .
Thermal and Chemical Stability
- Compound 16 (3,4-diethoxyphenyl variant) exhibited a high decomposition temperature (260°C), suggesting that ethoxy groups enhance thermal stability but may reduce bioavailability .
Biological Activity
3-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This compound features a chloro group, a fluorophenyl moiety, and an oxadiazole ring, which contribute to its biological activity. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 347.73 g/mol. The structure includes:
- Chloro group : Enhances reactivity.
- Fluorophenyl group : Potentially increases lipophilicity and biological activity.
- Oxadiazole ring : Known for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H11ClFN3O3 |
| Molecular Weight | 347.73 g/mol |
| IUPAC Name | This compound |
| CAS Number | 912908-09-9 |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, similar to other benzamide derivatives that have demonstrated inhibitory effects on viral replication.
- Receptor Modulation : The compound could interact with various receptors, altering their activity and leading to therapeutic effects.
Biological Activity Studies
Research has indicated that compounds similar to this compound exhibit significant antiviral properties. For instance:
- Anti-HBV Activity : Related compounds have shown promising results against Hepatitis B virus (HBV), with IC50 values indicating effective inhibition of viral replication .
Case Study: Anti-HBV Activity
In a study evaluating the anti-HBV activity of benzamide derivatives, one compound demonstrated an IC50 of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains. This highlights the potential of oxadiazole-containing benzamides in treating viral infections.
Pharmacological Applications
The unique structure of this compound suggests various pharmacological applications:
- Antiviral Agents : Due to its potential to inhibit viral replication.
- Antitumor Activity : Similar compounds have been evaluated for their efficacy against cancer cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
